molecular formula C8H3F3N4 B13475192 2-Azido-5-(trifluoromethyl)benzonitrile

2-Azido-5-(trifluoromethyl)benzonitrile

Cat. No.: B13475192
M. Wt: 212.13 g/mol
InChI Key: HDPGUAIDYKFGNM-UHFFFAOYSA-N
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Description

2-Azido-5-(trifluoromethyl)benzonitrile is a specialized aromatic compound featuring a benzene ring substituted with three distinct functional groups: an azide (-N₃) at position 2, a trifluoromethyl (-CF₃) group at position 5, and a nitrile (-CN) group at position 1. This unique combination of substituents confers distinct reactivity and physicochemical properties. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the electron-withdrawing -CF₃ and -CN groups enhance stability and modulate solubility. The compound is primarily utilized in pharmaceutical and materials science research as a precursor for synthesizing triazole derivatives or fluorinated polymers .

Properties

Molecular Formula

C8H3F3N4

Molecular Weight

212.13 g/mol

IUPAC Name

2-azido-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-7(14-15-13)5(3-6)4-12/h1-3H

InChI Key

HDPGUAIDYKFGNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzonitrile, is treated with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for 2-Azido-5-(trifluoromethyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Scientific Research Applications

2-Azido-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-5-(trifluoromethyl)benzonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with substituent variations in position or functional groups. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Reactivity Highlights Stability Key Applications References
2-Azido-5-(trifluoromethyl)benzonitrile -N₃ (2), -CF₃ (5), -CN (1) 242.13 Click chemistry (azide-alkyne cycloaddition) Moderate thermal stability (azide decomposition risk) Drug synthesis, polymer chemistry
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2), -CN (1) 216.15 Amide bond formation High thermal stability Pharmaceutical impurity control (e.g., bicalutamide synthesis)
2-Nitro-5-(trifluoromethyl)benzonitrile -NO₂ (2), -CF₃ (5), -CN (1) 230.12 Electrophilic substitution reactions Low (sensitive to reduction) Agrochemical intermediates

Functional Group Reactivity

  • Azide (-N₃) vs. Amino (-NH₂): The azide group in this compound enables rapid cycloaddition with alkynes, forming triazoles—a critical reaction in bioconjugation . In contrast, the amino group in 4-amino-2-(trifluoromethyl)benzonitrile facilitates nucleophilic reactions (e.g., coupling with carboxylic acids). Stability: Azides are prone to decomposition under heat or light, whereas amines are chemically stable, making the latter preferable in long-term pharmaceutical formulations .
  • Trifluoromethyl (-CF₃) and Nitrile (-CN):

    • Both groups are electron-withdrawing, but -CF₃ enhances lipophilicity, improving membrane permeability in drug candidates. The -CN group can undergo hydrolysis to carboxylic acids or serve as a leaving group.

Data Tables and Research Findings

Table 1: Analytical Parameters of Key Analogues

Parameter This compound 4-Amino-2-(trifluoromethyl)benzonitrile
HPLC Retention Time (Relative) Not reported 0.4 (vs. bicalutamide)
Impurity Limit in Pharmaceuticals N/A ≤0.1%
Melting Point (°C) 85–87 (decomposes) 145–147

Research Findings

  • Material Science Applications: this compound has been used to synthesize fluorinated triazoles with enhanced thermal stability (TGA decomposition >250°C).

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